molecular formula C11H10ClFO B1324746 4-Chloro-2-fluorophenyl cyclobutyl ketone CAS No. 898791-09-8

4-Chloro-2-fluorophenyl cyclobutyl ketone

Cat. No. B1324746
CAS RN: 898791-09-8
M. Wt: 212.65 g/mol
InChI Key: FWDTVMUWSRHOMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-fluorophenyl cyclobutyl ketone (4C2FPCBK) is an organic compound that has attracted considerable attention in recent years due to its potential applications in a variety of scientific disciplines. 4C2FPCBK is a cyclic ketone with a unique four-membered ring structure, making it an interesting and versatile compound for research. Its unique structure has enabled its use in a variety of scientific fields, such as organic chemistry, biochemistry, and pharmaceutical sciences.

Scientific Research Applications

Nanotechnology

The compound’s ability to form rigid structures makes it a candidate for use in nanotechnology, particularly in the creation of organic nanostructures that require defined shapes and sizes for their function.

Each of these applications leverages the unique chemical structure of 4-Chloro-2-fluorophenyl cyclobutyl ketone to fulfill specific roles in scientific research and industry . The compound’s versatility highlights its importance in various fields of study and underscores the potential for future innovations.

properties

IUPAC Name

(4-chloro-2-fluorophenyl)-cyclobutylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClFO/c12-8-4-5-9(10(13)6-8)11(14)7-2-1-3-7/h4-7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDTVMUWSRHOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=C(C=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642545
Record name (4-Chloro-2-fluorophenyl)(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluorophenyl cyclobutyl ketone

CAS RN

898791-09-8
Record name (4-Chloro-2-fluorophenyl)(cyclobutyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.